molecular formula C17H22N4O5S B11269769 ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11269769
M. Wt: 394.4 g/mol
InChI Key: KYTYSXGXILRYQM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a piperazine moiety, and a methoxyphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 5-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C17H22N4O5S/c1-3-26-17(22)15-12-18-19-16(15)27(23,24)21-9-7-20(8-10-21)13-5-4-6-14(11-13)25-2/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,19)

InChI Key

KYTYSXGXILRYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the pyrazole intermediate with 1-(3-methoxyphenyl)piperazine in the presence of a suitable base such as potassium carbonate.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties that are not observed in other similar compounds.

Biological Activity

Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of the sulfonyl group and the pyrazole core contributes to its biological properties. The 3-methoxyphenyl substituent is particularly noteworthy for its influence on pharmacological activity.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine derivatives often exhibit antidepressant and anxiolytic effects. This compound has been evaluated for its potential to modulate serotonin receptors, which play a crucial role in mood regulation. Studies suggest that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), thus enhancing serotonin levels in the synaptic cleft .

Antimicrobial Activity

Piperazine derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies demonstrate that the compound exhibits significant antibacterial activity, potentially through the inhibition of bacterial cell wall synthesis .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Kharb et al., 2012Identified antimicrobial activity against Gram-positive bacteria.
Choudhary et al., 2006Demonstrated potential as an antidepressant through serotonin receptor modulation.
Berkheij, 2005Reviewed various piperazine derivatives with significant therapeutic effects, including anti-anxiety properties.

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with neurotransmitter systems and microbial targets. The sulfonamide group enhances the lipophilicity of the molecule, facilitating better penetration into biological membranes, which is crucial for both central nervous system (CNS) activity and antimicrobial action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a pyrazole core with 4-(3-methoxyphenyl)piperazine. Key steps include cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by sulfonylation using sulfonyl chlorides under basic conditions (e.g., triethylamine in anhydrous DCM). Yield optimization involves controlling reaction temperature (0–5°C for sulfonylation), stoichiometric ratios (1:1.2 for pyrazole:sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity validation by elemental analysis (>98%) and spectroscopic consistency (¹H-NMR, IR) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H-NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester triplet), δ 3.7–3.8 ppm (methoxy singlet), and δ 6.8–7.4 ppm (aromatic protons from piperazine and pyrazole) confirm substituent integration .
  • IR : Stretching at ~1700 cm⁻¹ (ester C=O), ~1350–1150 cm⁻¹ (sulfonyl S=O), and ~1250 cm⁻¹ (C-O from methoxy) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₁₈H₂₂N₄O₅S) and fragmentation patterns (e.g., loss of ethyl ester) confirm structural integrity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using purified enzymes or LPS-induced prostaglandin E₂ (PGE₂) in RAW 264.7 macrophages .
  • Analgesic Screening : Tail-flick or acetic acid-induced writhing tests in murine models, with dose ranges of 10–100 mg/kg (oral) and comparison to indomethacin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl) or pyrazole (e.g., trifluoromethyl) groups. Test for potency shifts in receptor-binding assays (e.g., 5-HT₁A or σ receptors) .
  • Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess metabolic stability via liver microsomal assays .
  • Pharmacokinetic Profiling : Use HPLC-MS to measure plasma half-life, brain penetration (logBB), and CYP450 inhibition in Sprague-Dawley rats .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB 8D1) to simulate interactions at serotonin or dopamine receptors. Validate with MD simulations (GROMACS) to assess binding stability .
  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
  • Machine Learning : Train QSAR models on PubChem datasets to predict ADMET properties and prioritize analogs .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Purity Verification : Re-analyze compound batches via HPLC (>99% purity) to exclude degradation products or isomers .
  • Orthogonal Assays : Cross-validate COX-2 inhibition with ELISA (PGE₂ quantification) and Western blot (protein expression) to confirm mechanism .

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